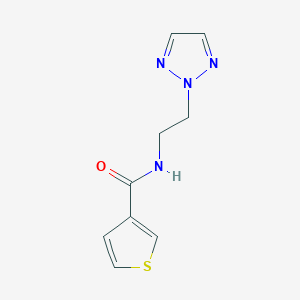

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further linked to a 2H-1,2,3-triazole moiety via an ethyl spacer. This structure combines the electron-rich thiophene core with the triazole group, which is known for its hydrogen-bonding capacity and metabolic stability.

The synthesis of related thiophene carboxamides typically involves coupling reactions between thiophene carboxylic acid derivatives and amines or hydrazides. For example, hydrazide derivatives of thiophene-3-carboxamide are synthesized via condensation of acetyl azides with amines, as seen in .

Properties

IUPAC Name |

N-[2-(triazol-2-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWZLFFUIMHSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NCCN2N=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The thiophene-3-carboxamide moiety can be introduced through amide bond formation using standard peptide coupling reagents such as EDCI or HATU .

Industrial Production Methods: Industrial production of this compound may involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and catalyst concentration. Additionally, large-scale synthesis may require the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity

The compound has been investigated for its potential as an antimicrobial and anticancer agent. The incorporation of the triazole ring is significant because compounds with this structure have shown promising biological activities. For instance, studies have demonstrated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. A specific study evaluated the anticancer properties of 1,3,4-thiadiazole derivatives, which share structural similarities with N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide. These derivatives were tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Mechanisms of Action

The mechanisms underlying the anticancer activity of compounds containing the triazole ring often involve the inhibition of key biological processes such as DNA replication and cell division. For example, triazole-based compounds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .

Materials Science

Organic Semiconductors

Due to its conjugated structure, this compound is also being explored for applications in materials science, particularly in the development of organic semiconductors. The presence of both thiophene and triazole rings facilitates charge transport properties that are essential for organic electronic devices. Research indicates that these types of compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge mobility is critical for device performance.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations that can lead to the synthesis of pharmaceuticals and agrochemicals. For instance, it can participate in coupling reactions or be modified through functional group interconversions to yield derivatives with tailored properties for specific applications .

Case Studies

- Anticancer Efficacy Study : A study published in Drug Design, Development and Therapy reported on a series of 1,3,4-thiadiazole derivatives synthesized from related structures. These compounds were shown to effectively inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest .

- Material Properties Investigation : Research focusing on thiophene-linked 1,2,4-triazoles highlighted their potential in electronic applications due to their favorable charge transport characteristics. The study outlined how modifications to the thiophene structure could enhance electronic properties suitable for device integration .

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The thiophene ring can enhance the compound’s binding affinity and specificity for certain targets. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Thiadiazole Derivatives ()

1,3,4-Thiadiazoles are heterocyclic compounds with a sulfur and two nitrogen atoms in the ring. Unlike the target compound’s thiophene-triazole system, thiadiazoles often exhibit broad bioactivity, including antimicrobial, antitumor, and antiviral properties . For instance, N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides are synthesized via cyclization of thiourea intermediates in DMF with iodine and triethylamine, yielding sulfur byproducts .

Triazolyl-Benzamidoethylphenyl Compounds ()

A structurally analogous compound from , 3'-(N-[3-(2-[2-(2H-1,2,3-triazol-2-yl)benzamido]ethyl)phenyl]sulfamoyl)-4'-methoxy-N,N-dimethyl-(1,1'-biphenyl)-3-carboxamide, shares the triazolylethyl linkage but replaces the thiophene with a biphenyl-carboxamide system. This substitution may enhance CNS penetration due to increased lipophilicity, as suggested by its inclusion in pharmacology studies .

Thiophene-3-Carboxamide Hydrazide Derivatives ()

Compounds such as N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) share the thiophene-3-carboxamide core but replace the triazolylethyl group with hydrazide functionalities. These derivatives are synthesized via hydrazine reactions with acetyl azides, highlighting the versatility of thiophene carboxamides in generating diverse analogs .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound features a triazole ring and a thiophene ring, which are known for their diverse biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazole Ring : This is commonly achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click" reaction.

- Amide Bond Formation : The thiophene-3-carboxylic acid is reacted with an amine to form the carboxamide group using coupling reagents such as EDCI or HATU.

These synthetic routes are critical for producing this compound with high yield and purity, which is essential for subsequent biological evaluations.

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring : This moiety can form hydrogen bonds and π-π interactions with amino acids in enzyme active sites, potentially leading to enzyme inhibition or modulation.

- Thiophene Ring : Enhances binding affinity and specificity towards biological targets.

These interactions can result in various biological effects such as antimicrobial, antifungal, and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds featuring thiophene and triazole rings. This compound has shown significant activity against various bacterial strains. For instance:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

This table illustrates the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have indicated that it may induce apoptosis in cancer cell lines. The compound's mechanism appears to involve:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Apoptotic Pathways Activation : Upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers tested this compound against a panel of pathogens and found it effective at low concentrations.

- The study concluded that the compound could serve as a lead candidate for developing new antimicrobial agents.

-

Evaluation of Anticancer Properties :

- A study assessed its effects on various cancer cell lines.

- Results indicated significant cytotoxicity at concentrations below those toxic to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.